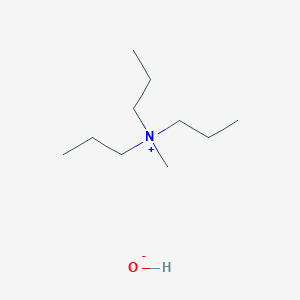
3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid
描述
3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid, also known as COTI-2, is a small molecule that has shown potential in cancer treatment. This compound has been studied for its ability to inhibit the mutant p53 protein, which is commonly found in many types of cancer. In
作用机制
3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid works by binding to the core domain of the mutant p53 protein, which is responsible for its transcriptional activity. This binding prevents the mutant p53 protein from binding to DNA and activating genes that promote tumor growth. Inhibition of mutant p53 by 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid also leads to the activation of the wild-type p53 protein, which is responsible for inducing cell death in cancer cells.
Biochemical and Physiological Effects:
3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. The compound has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been found to be well-tolerated in animal models and has not shown any significant toxicity.
实验室实验的优点和局限性
One of the main advantages of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is its ability to selectively target mutant p53, which is commonly found in many types of cancer. This specificity makes 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid a promising candidate for cancer treatment. However, one of the limitations of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
Future research on 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid could focus on improving its solubility in water, which would make it easier to administer in vivo. Other areas of research could include the development of new derivatives of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid that have improved potency and selectivity for mutant p53. Additionally, the use of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to improve treatment outcomes for cancer patients.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is a promising small molecule that has shown potential in cancer treatment. The compound selectively targets mutant p53, which is commonly found in many types of cancer, and has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. Future research on 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid could focus on improving its solubility in water, developing new derivatives with improved potency and selectivity, and exploring its use in combination with other cancer therapies.
合成方法
The synthesis of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is a multi-step process that involves the use of several different reagents and catalysts. The first step in the synthesis involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid to form an intermediate product. This intermediate is then reacted with sodium azide to form the tetrazine ring. The final step in the synthesis involves the reaction of the tetrazine intermediate with 1,2,4,5-tetrazine-3,6-dione to form 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid.
科学研究应用
3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote tumor growth and is associated with poor prognosis in cancer patients. Inhibition of mutant p53 by 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O3/c8-1-2-13-7(16)12-3-9-4(6(14)15)5(12)10-11-13/h3H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGTXLLWVRUBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921243 | |
| Record name | 3-(2-Chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
CAS RN |
113942-32-8 | |
| Record name | 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)


![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)






![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)